Cas no 2413846-63-4 (rac-tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate)
rac-tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-26666265
- rac-tert-butyl N-cyclopropyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate
- 2413846-63-4
- rac-tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate
-
- Inchi: 1S/C12H21NO4/c1-12(2,3)17-11(15)13(8-4-5-8)9-6-16-7-10(9)14/h8-10,14H,4-7H2,1-3H3/t9-,10-/m1/s1
- InChI Key: ROWOAKHIPHHHGP-NXEZZACHSA-N
- SMILES: O1C[C@H]([C@@H](C1)N(C(=O)OC(C)(C)C)C1CC1)O
Computed Properties
- Exact Mass: 243.14705815g/mol
- Monoisotopic Mass: 243.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 59Ų
rac-tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26666265-0.05g |
rac-tert-butyl N-cyclopropyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate |
2413846-63-4 | 95.0% | 0.05g |
$419.0 | 2025-03-20 | |
| Enamine | EN300-26666265-0.1g |
rac-tert-butyl N-cyclopropyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate |
2413846-63-4 | 95.0% | 0.1g |
$439.0 | 2025-03-20 | |
| Enamine | EN300-26666265-0.25g |
rac-tert-butyl N-cyclopropyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate |
2413846-63-4 | 95.0% | 0.25g |
$459.0 | 2025-03-20 | |
| Enamine | EN300-26666265-0.5g |
rac-tert-butyl N-cyclopropyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate |
2413846-63-4 | 95.0% | 0.5g |
$479.0 | 2025-03-20 | |
| Enamine | EN300-26666265-1.0g |
rac-tert-butyl N-cyclopropyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate |
2413846-63-4 | 95.0% | 1.0g |
$499.0 | 2025-03-20 | |
| Enamine | EN300-26666265-2.5g |
rac-tert-butyl N-cyclopropyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate |
2413846-63-4 | 95.0% | 2.5g |
$978.0 | 2025-03-20 | |
| Enamine | EN300-26666265-5.0g |
rac-tert-butyl N-cyclopropyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate |
2413846-63-4 | 95.0% | 5.0g |
$1448.0 | 2025-03-20 | |
| Enamine | EN300-26666265-10.0g |
rac-tert-butyl N-cyclopropyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate |
2413846-63-4 | 95.0% | 10.0g |
$2146.0 | 2025-03-20 | |
| Enamine | EN300-26666265-1g |
rac-tert-butyl N-cyclopropyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate |
2413846-63-4 | 1g |
$499.0 | 2023-09-12 | ||
| Enamine | EN300-26666265-5g |
rac-tert-butyl N-cyclopropyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate |
2413846-63-4 | 5g |
$1448.0 | 2023-09-12 |
rac-tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on rac-tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate
Introduction to Rac-Tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate (CAS No. 2413846-63-4)
Rac-Tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate, a compound with the CAS number 2413846-63-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The intricate structure of this molecule, featuring a combination of tert-butyl, cyclopropyl, and hydroxyoxolan groups, makes it a subject of intense study in synthetic chemistry and drug development.
The pharmacological significance of Rac-Tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate lies in its unique chemical properties and biological activities. Recent studies have highlighted its role as a promising intermediate in the synthesis of novel pharmaceutical agents. The presence of the hydroxyoxolan moiety in particular has been associated with enhanced binding affinity to various biological targets, making this compound an attractive candidate for further exploration.
In the realm of drug discovery, the development of chiral compounds has become increasingly important. The stereochemistry of Rac-Tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate, with its specific (3R,4S) configuration, plays a crucial role in determining its biological efficacy. This stereochemical specificity has been a focal point in recent research efforts aimed at optimizing the pharmacokinetic and pharmacodynamic properties of related compounds.
One of the most compelling aspects of Rac-Tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate is its potential as a building block for more complex drug molecules. The structural features of this compound allow for facile modifications, enabling chemists to design derivatives with tailored biological activities. Such modifications are essential for overcoming issues related to drug resistance and improving therapeutic outcomes.
Recent advancements in computational chemistry have further enhanced our understanding of the interactions between Rac-Tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate and biological targets. Molecular modeling studies have revealed insights into its binding mechanism, providing valuable information for the design of more effective drugs. These computational approaches have complemented experimental efforts, leading to a more comprehensive understanding of the compound's pharmacological profile.
The synthesis of Rac-Tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it possible to produce this compound with high yield and purity. These advancements have opened up new avenues for research and development in the pharmaceutical industry.
Another area of interest is the potential application of Rac-Tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate in the treatment of various diseases. Preliminary studies have suggested that this compound may exhibit anti-inflammatory and analgesic properties. Additionally, its structural features make it a candidate for developing treatments against neurological disorders and cancer. These findings underscore the importance of continued research into this promising molecule.
The role of Rac-Tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate in medicinal chemistry is further highlighted by its potential as a scaffold for drug discovery. By leveraging its unique structural features, researchers can develop novel compounds with improved therapeutic profiles. This approach has been particularly effective in identifying new treatments for chronic diseases where existing therapies are limited.
In conclusion, Rac-Tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxlan-3-yle carbamate (CAS No. 2413846-63-4) is a compound with significant potential in pharmaceutical research and development. Its complex structure and unique stereochemistry make it an attractive candidate for further study. As research continues to uncover new applications and synthetic strategies for this molecule, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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